BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

NNMT inhibition Enzymatic assay Binding affinity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide (CAS 848582-75-2) is a synthetic small-molecule heterocycle classified as a cell-potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT). It is specifically designated as Compound 5g within the patent family US20250017936, which describes its chemical series and its application in targeting NNMT for oncology and metabolic disease research.

Molecular Formula C12H9Cl2N3O2S
Molecular Weight 330.18
CAS No. 848582-75-2
Cat. No. B2867350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
CAS848582-75-2
Molecular FormulaC12H9Cl2N3O2S
Molecular Weight330.18
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)C
InChIInChI=1S/C12H9Cl2N3O2S/c1-5-9(6(2)18)20-12(16-5)17-11(19)7-3-8(13)10(14)15-4-7/h3-4H,1-2H3,(H,16,17,19)
InChIKeyVTMYLXOYYOGXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide (CAS 848582-75-2) as a Quantitative NNMT Probe: Procurement Rationale


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide (CAS 848582-75-2) is a synthetic small-molecule heterocycle classified as a cell-potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) [1]. It is specifically designated as Compound 5g within the patent family US20250017936, which describes its chemical series and its application in targeting NNMT for oncology and metabolic disease research [1]. The compound features a 5,6-dichloropyridine-3-carboxamide core linked to a 5-acetyl-4-methylthiazole moiety, yielding a molecular formula of C12H9Cl2N3O2S and a molecular weight of 330.18 g/mol .

Why NNMT Inhibitor Potency and Scaffold Specificity Preclude Simple Analog Substitution for Compound 5g


The quantitative pharmacology of NNMT bisubstrate inhibitors is highly sensitive to minor structural modifications. Within the patent family of Compound 5g (US20250017936), closely related analogs exhibit a wide range of inhibitory potencies, from an IC50 of 30 nM for the most potent (Compound 5m) to over 2.2 µM for less active members (Compound 5i) [1]. Therefore, substituting N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide with a different analog from the same series, or a structurally unrelated NNMT inhibitor, is not a scientifically valid approach. Doing so would introduce an unquantified variable into the experimental system, compromising data reproducibility and invalidating any comparative analysis with published datasets that specifically use Compound 5g [1].

Quantitative Differentiation of Compound 5g: Ki, IC50, and Selectivity Benchmarks Against NNMT


Enzymatic Affinity (Ki) Against Human NNMT: A Head-to-Head Comparison with Close Analogs

Compound 5g exhibits a binding affinity (Ki) of 140 nM against full-length recombinant human NNMT. This places it in a moderate potency range within its own chemical series, being 15.7-fold less potent than the lead analog Compound 5m (Ki ~8.9 nM inferred from IC50 of 30 nM) but 15.7-fold more potent than Compound 5i (Ki = 2200 nM) [1].

NNMT inhibition Enzymatic assay Binding affinity

Functional Cellular Potency: Quantitative Cellular IC50 Comparison

In a cellular context, Compound 5g demonstrates an IC50 of 210 nM for inhibiting NNMT-mediated N-methylation within cells. This cellular potency is substantially higher than that of a known reference NNMT inhibitor, NNMTi (5-amino-1-methylquinolinium), which exhibits a reported IC50 of 1.2 µM in biochemical assays, positioning Compound 5g as a more potent cellular probe [1] .

Cellular NNMT inhibition IC50 Cell-potent inhibitor

Distinct Chemical Scaffold Differentiation from Leading NNMT Inhibitor Probes

Compound 5g possesses a unique 5,6-dichloropyridine-3-carboxamide scaffold, which is chemically distinct from the naphthyridine-based core of ultra-potent NNMT inhibitors like II559 (Ki = 1.2 nM) and II802 (Ki = 1.6 nM) [1]. This differentiation provides a complementary chemotype for probing NNMT biology, reducing the risk of shared scaffold-specific off-target liabilities and offering alternative structure-activity relationship information for medicinal chemistry campaigns.

Chemical scaffold Bisubstrate inhibitor Drug discovery

Procurement Application Scenarios for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide


Oncology Target Validation: Dissecting NNMT's Role in Cancer Cell Metabolism

The well-defined potency window of Compound 5g (Ki = 140 nM, cellular IC50 = 210 nM) makes it an ideal tool for target validation studies in aggressive cancers where NNMT overexpression is linked to poor prognosis. Its moderate potency allows for the observation of a clear pharmacodynamic window between target engagement and cellular effect without immediate cytotoxicity, which is crucial for distinguishing NNMT-specific effects from general cellular stress. This is directly supported by its classification as a 'cell-potent bisubstrate inhibitor' in its patent [1].

Metabolic Disease Research: A Tool for Modulating Nicotinamide Clearance

For metabolic disorder research, where NNMT plays a key role in nicotinamide and NAD+ metabolism, Compound 5g offers a distinct alternative to the widely used but less potent NNMTi (IC50 ~ 1.2 µM). With approximately 5.7-fold greater cellular potency, Compound 5g can achieve significant target inhibition at lower, potentially less toxic concentrations, enabling chronic dosing studies in cell models of obesity or type 2 diabetes [1] [2].

Medicinal Chemistry: A Structurally Unique Starting Point for Fragment Growth

Scientists engaged in NNMT inhibitor lead optimization can leverage the structurally unique 5,6-dichloropyridine-3-carboxamide core of Compound 5g to explore chemical space orthogonal to the potent naphthyridine-based inhibitors. Its lower molecular complexity (MW 330.18 g/mol) compared to advanced leads makes it a suitable fragment-sized starting point, where structure-activity relationship data from direct analogs (Figure 5c, 5i, 5m) already provides clear vectors for affinity maturation [1].

Selectivity Profiling in Methyltransferase Panel Screens

The compound's classification as a 'bisubstrate inhibitor' suggests a binding mode that may confer selectivity over mono-substrate methyltransferases. This makes it a critical component for selectivity panel screens against closely related enzymes like PNMT or TEMT. Its moderate potency is advantageous in such panels, preventing false negatives in weaker off-target interactions that might be completely suppressed by a picomolar inhibitor, thereby yielding a more informative selectivity profile [1].

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.